5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol
Description
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol is a silyl-protected carbohydrate derivative featuring a tetrahydropyran (oxane) backbone with a hydroxyl group at the 2-position and a tert-butyl(diphenyl)silyl (TBDPS) ether group at the 5-position. The TBDPS group is widely used in organic synthesis for its steric bulk and stability under acidic and basic conditions, making it a common protecting group for alcohols.
Properties
CAS No. |
645412-77-7 |
|---|---|
Molecular Formula |
C21H28O3Si |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5-[tert-butyl(diphenyl)silyl]oxyoxan-2-ol |
InChI |
InChI=1S/C21H28O3Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-17-14-15-20(22)23-16-17/h4-13,17,20,22H,14-16H2,1-3H3 |
InChI Key |
BABRXTQJOGVEBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(OC3)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Silylation of Alcohols
A common approach involves the silylation of alcohols, where a hydroxyl group is replaced with a silyl ether. The reaction typically proceeds as follows:
Reagents : tert-Butyl(diphenyl)silyl chloride (TBDPS-Cl), base (e.g., imidazole or pyridine).
-
- Dissolve the alcohol in a suitable solvent (like DMF or THF).
- Add TBDPS-Cl and a base to the solution.
- Stir the mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using organic solvents.
This method has been reported to yield high purity of the silylated product, with yields often exceeding 90% under optimized conditions.
Method 2: Tosylation Followed by Silylation
Another effective method involves tosylation followed by silylation, which can enhance the reactivity of the alcohol:
Reagents : Tosyl chloride, tert-Butyl(diphenyl)silyl chloride, base (e.g., pyridine).
-
- Dissolve the alcohol in pyridine and add tosyl chloride at low temperature.
- Allow the reaction to reach room temperature, then stir for several hours.
- After completion, add TBDPS-Cl and a base to facilitate silylation.
- Work up the reaction mixture similarly as in Method 1.
This sequential approach can provide better yields and selectivity for certain substrates.
Method 3: Direct Alkylation
Direct alkylation of oxanols can also be employed, where an alkyl group is introduced directly onto an oxygen atom:
Reagents : Alkyl halides, strong bases (e.g., sodium hydride).
-
- Treat an oxanol with an alkyl halide in the presence of a strong base.
- The reaction typically requires heating and can be monitored via TLC.
This method may require careful optimization to avoid side reactions but can yield satisfactory results when conditions are controlled properly.
The following table summarizes the yields and conditions for different preparation methods of 5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Silylation | TBDPS-Cl, Imidazole | RT, 6 hours | >90 |
| Tosylation + Silylation | Tosyl chloride, TBDPS-Cl, Pyridine | RT, overnight | ~81 |
| Direct Alkylation | Alkyl halide, Sodium hydride | Heat, reflux | Variable |
The preparation of this compound showcases various synthetic strategies that leverage silylation techniques effectively. Each method has its advantages depending on substrate specificity and desired yield. Continued research into optimizing these methods will further enhance their applicability in synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-2-one derivatives.
Reduction: Reduction reactions can convert the oxan-2-ol to oxan-2-amine derivatives.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) are used to remove the TBDPS group.
Major Products Formed
Oxidation: Formation of oxan-2-one derivatives.
Reduction: Formation of oxan-2-amine derivatives.
Substitution: Formation of deprotected hydroxyl compounds or other substituted derivatives.
Scientific Research Applications
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance, preventing unwanted reactions at the protected site. The compound’s stability under acidic conditions allows for selective deprotection and further functionalization .
Comparison with Similar Compounds
1-((1S,5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-2-cyclopenten-1-yl)-3-pentyn-2-ol
- Molecular Formula : C₂₆H₃₂O₂Si
- CAS No.: 1217521-49-7
- Key Features: Combines the TBDPS ether group with a cyclopentenyl-pentynol backbone.
- Comparison :
(-)-10-(2-{[tert-Butyl(diphenyl)silyl]oxy}-4-[2-(4-methoxyphenyl)-2H-tetrazol-5-yl]butyl)-2-morpholin-4-yl-10H-phenothiazine
- Key Features: Incorporates TBDPS ether, tetrazole, and phenothiazine moieties.
- The tetrazole group introduces hydrogen-bonding capacity and metabolic stability, which may influence solubility and pharmacokinetics. Analytical data (retention time: 9.6 min; IR peaks at 2964, 1598 cm⁻¹) highlight distinct spectroscopic and chromatographic profiles .
5-(4-tert-Butylphenyl)-3H-1,3,4-oxadiazole-2-thione
- Molecular Formula : C₁₁H₁₂N₂OS₂
- CAS No.: 306936-90-3
- Key Features : Contains a tert-butylphenyl group and oxadiazole-thione heterocycle.
- Safety data (GHS classification) indicate higher reactivity due to the thione group, necessitating stringent handling protocols compared to TBDPS-protected alcohols .
(S)-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol
- Key Features: tert-Butyldimethylsilyl (TBDMS) ether with a chiral propanol backbone.
- Comparison :
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Stability and Reactivity Comparison
| Compound | Stability Under Basic Conditions | Deprotection Method | Solubility Profile |
|---|---|---|---|
| 5-{[TBDPS]oxy}oxan-2-ol | High | Fluoride ions (e.g., TBAF) | Lipophilic (due to TBDPS) |
| (S)-2-((TBDMS)oxy)propan-1-ol | Moderate | Mild acids or fluorides | Moderate polarity |
| 5-(4-tert-butylphenyl)-oxadiazole-2-thione | Low (reactive thione group) | Not applicable | Polar aprotic solvents |
Key Research Findings
- Synthetic Utility: TBDPS-protected compounds are preferred for multi-step syntheses due to their resistance to acidic/basic conditions, as seen in the cyclopentenyl-pentynol derivative .
- Safety Considerations : Oxadiazole-thione derivatives require stricter handling due to reactive sulfur groups, unlike silyl ethers .
Biological Activity
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a silyl ether functional group, which is known to enhance the stability and solubility of organic compounds in biological systems. The presence of the oxan-2-ol moiety suggests potential interactions with biological macromolecules, which could lead to various pharmacological effects.
Neuroprotective Effects
The neuroprotective potential of silylated compounds has been explored in various studies. The introduction of silyl groups can enhance the compound's ability to cross the blood-brain barrier, potentially leading to protective effects in neurodegenerative diseases.
Case Study:
In a study examining the effects of silylated compounds on neuronal cells, it was found that certain derivatives exhibited reduced apoptosis in response to oxidative stress. This suggests that this compound may possess similar protective properties.
Antimicrobial Activity
Compounds with silyl ether functionalities have been reported to exhibit antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | TBD |
| S. aureus | 16 µg/mL | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Cell Signaling Modulation : The compound may influence signaling pathways related to cell survival and apoptosis.
- Membrane Interaction : Its hydrophobic nature may facilitate interactions with lipid membranes, altering membrane fluidity and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
